

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Cat. No.:	B1440889

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An In-Depth Technical Guide to **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, making the control of chirality a critical determinant of therapeutic efficacy and safety. **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate** emerges as a valuable chiral building block in this context. Its structure combines a stereodefined amine, protected by the versatile tert-butyloxycarbonyl (Boc) group, with a brominated aromatic ring. This unique combination offers medicinal chemists a strategic intermediate for asymmetric synthesis, allowing for the precise installation of a chiral ethylamine moiety and providing a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth analysis of its physical and chemical properties, synthesis, and applications, offering a technical resource for professionals in the field.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This section outlines the fundamental identifiers for **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate**.

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	477312-85-9	[1] [2]
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂	[1] [3] [4]
Molecular Weight	300.19 g/mol	[1] [3] [4]
IUPAC Name	tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate	[4]
Common Synonyms	(S)-[1-(3-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester, N-Boc-(S)-1-(3-bromophenyl)ethylamine	[4] [5]

The molecule's structure features a chiral center at the benzylic carbon, with the (S)-configuration. The amine is protected by a Boc group, which is crucial for directing reactivity and preventing unwanted side reactions during synthesis. The bromine atom is positioned at the meta-position of the phenyl ring.

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

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Caption: Chemical structure of the title compound.

Physicochemical and Computed Properties

The physical and computational properties of a compound are essential for predicting its behavior in various experimental conditions, from reaction solvents to biological assays. While extensive experimental data is not publicly available, a combination of supplier information and computational predictions provides valuable insights.

Table 2: Physical and Computed Properties

Property	Value	Type	Source(s)
Physical Form	White to Yellow Solid	Experimental	[6]
Purity	≥95% - 98%	Experimental	[3][6]
Boiling Point	375.5 ± 25.0 °C	Predicted	[7]
Density	1.282 ± 0.06 g/cm ³	Predicted	[7]
XLogP3	3.5	Computed	[4][8]
Hydrogen Bond Donors	1	Computed	[4]
Hydrogen Bond Acceptors	2	Computed	[4]
Topological Polar Surface Area	38.3 Å ²	Computed	[4][8]
Rotatable Bond Count	4	Computed	[4]

The high XLogP3 value suggests significant lipophilicity, indicating good solubility in organic solvents and potential for membrane permeability. The topological polar surface area (TPSA) is well within the range typical for orally bioavailable drugs, making this a desirable characteristic for a drug intermediate.

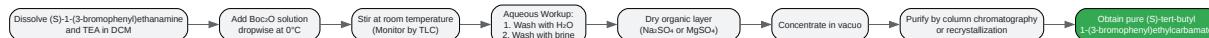
Synthesis and Purification Protocol

The most common and direct method for preparing this compound is the Boc-protection of the corresponding chiral amine, (S)-1-(3-bromophenyl)ethanamine. This reaction is typically straightforward, high-yielding, and robust.

Expertise & Causality in Protocol Design

The choice of di-tert-butyl dicarbonate (Boc_2O) as the protecting group source is deliberate; it is an easily handled solid with benign byproducts (tert-butanol and CO_2). A mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the amine starting material and the Boc-protected product, facilitating a homogeneous reaction. The aqueous workup is designed to remove the base, any unreacted Boc_2O , and water-soluble byproducts, ensuring a high-purity crude product suitable for crystallization or chromatographic purification.

Workflow for Synthesis



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Caption: General workflow for the Boc-protection synthesis.

Step-by-Step Experimental Protocol

- Reaction Setup: To a round-bottom flask charged with (S)-1-(3-bromophenyl)ethanamine (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (TEA, 1.2 eq) and cool the solution to 0 °C in an ice bath.
- Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

- Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a white or off-white solid.

Spectroscopic Characterization Methodology

Structural confirmation and purity assessment are critical. While specific spectra for this compound are not widely published, the following section describes the expected characteristics and a self-validating protocol for acquiring them.[9]

Expected Spectral Features

- ¹H NMR (CDCl₃, 400 MHz):
 - Aromatic Protons (7.0-7.5 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
 - NH Proton (~5.0 ppm): A broad singlet or doublet corresponding to the carbamate N-H. Its position is solvent-dependent and it will exchange with D₂O.
 - CH Proton (~4.8 ppm): A multiplet (quartet or quintet) for the benzylic C-H, coupled to the methyl protons and the NH proton.
 - tert-Butyl Protons (~1.45 ppm): A sharp singlet integrating to nine protons from the Boc group.
 - Methyl Protons (~1.40 ppm): A doublet integrating to three protons from the ethyl group, coupled to the benzylic CH.
- ¹³C NMR (CDCl₃, 101 MHz):

- Carbonyl Carbon (~155 ppm): The carbamate C=O.
- Aromatic Carbons (120-145 ppm): Six signals, one of which (C-Br) will be at a characteristic chemical shift (~122 ppm).
- Boc Quaternary Carbon (~80 ppm): The O-C(CH₃)₃ carbon.
- Benzylic Carbon (~50 ppm): The chiral C-H carbon.
- Boc Methyl Carbons (~28 ppm): The C(CH₃)₃ carbons.
- Ethyl Methyl Carbon (~22 ppm): The terminal CH₃ carbon.

- Infrared (IR) Spectroscopy (ATR):
 - N-H Stretch (~3300 cm⁻¹): A moderate, sharp peak.
 - C-H Stretches (2850-3000 cm⁻¹): Aliphatic C-H stretches.
 - C=O Stretch (~1680-1700 cm⁻¹): A very strong, sharp peak characteristic of the carbamate carbonyl.
 - C-N Stretch (~1160-1250 cm⁻¹).
- Mass Spectrometry (MS-ESI+):
 - [M+Na]⁺: Expected at m/z ~323.06 and ~325.06, showing the characteristic isotopic pattern for a single bromine atom.
 - [M-Boc+H]⁺: A fragment corresponding to the loss of the Boc group (100 Da) is often observed.

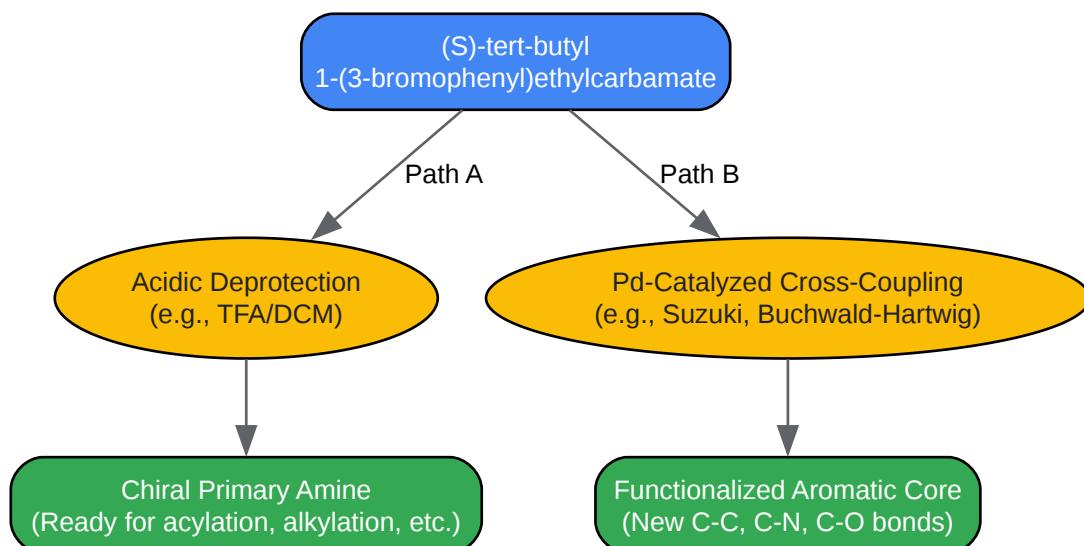
Chemical Reactivity and Synthetic Applications

The utility of **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate** lies in the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the bromophenyl ring.

- Boc-Group Deprotection: The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in

dioxane). This unmasks the primary amine, allowing for subsequent reactions such as amide bond formation, reductive amination, or alkylation.

- Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a versatile handle for C-C, C-N, and C-O bond formation via reactions like Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Chan-Lam couplings. This allows for the introduction of a wide array of substituents at the meta-position, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.



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Caption: Key reactive pathways for synthetic diversification.

This dual reactivity makes the compound a powerful intermediate for building complex molecules where stereochemistry is critical, such as protease inhibitors and ligands for central nervous system targets.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed.	[6][11]
Skin Corrosion/Irritation	H315	Causes skin irritation.	[8]
Eye Damage/Irritation	H319	Causes serious eye irritation.	[8][11]
STOT - Single Exposure	H335	May cause respiratory irritation.	[8]

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.[11]
- **Storage:** Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[6][12][13]

Conclusion

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a strategically designed chiral intermediate of significant value to the pharmaceutical and chemical research communities. Its well-defined stereocenter, robust protecting group, and reactive aryl bromide handle provide a reliable and versatile platform for the synthesis of complex, enantiomerically pure molecules. This guide has consolidated its known physical, chemical, and safety properties while providing expert-driven protocols for its synthesis and characterization, serving as a comprehensive technical resource for its effective application in drug discovery and development.

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- To cite this document: BenchChem. [(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440889#s-tert-butyl-1-3-bromophenyl-ethylcarbamate-physical-and-chemical-properties>]

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